molecular formula C₂₈H₃₄F₂O₈ B1145843 Fluocinolone Acetonide Diacetate CAS No. 73327-17-0

Fluocinolone Acetonide Diacetate

Katalognummer: B1145843
CAS-Nummer: 73327-17-0
Molekulargewicht: 536.56
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluocinolone Acetonide Diacetate is a synthetic corticosteroid primarily used in dermatology to reduce inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions that significantly enhance its activity. This compound is known for its potent anti-inflammatory properties and is used in various topical formulations to treat skin conditions such as eczema, psoriasis, and dermatitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluocinolone Acetonide Diacetate involves multiple steps, starting from hydrocortisone. The process includes fluorination at specific positions on the steroid nucleus, followed by acetonide formation. The fluorination step is typically achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The acetonide formation involves the reaction of the fluorinated intermediate with acetone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

1. Treatment of Inflammatory Skin Conditions

  • Indications: Fluocinolone acetonide diacetate is extensively utilized for managing inflammatory dermatoses such as psoriasis, atopic dermatitis, and seborrheic dermatitis. Its anti-inflammatory properties help reduce symptoms like redness, itching, and swelling .
  • Formulations: It is available in various forms, including creams, ointments, and shampoos. In particular, its use in medicated shampoos targets seborrheic dermatitis of the scalp .

2. Efficacy in Keloid and Hypertrophic Scars

  • Mechanism: The corticosteroid acts by inhibiting fibroblast proliferation and collagen deposition, which are critical in scar formation . Clinical studies have shown promising results in reducing the size and symptoms associated with keloids and hypertrophic scars.

Ophthalmological Applications

1. Treatment of Diabetic Macular Edema

  • Intravitreal Implants: this compound is delivered via intravitreal implants (e.g., Iluvien), providing sustained release over 12 months. This method has been shown to improve best-corrected visual acuity (BCVA) significantly in patients with chronic diabetic macular edema (DME) .
  • Clinical Outcomes: In clinical trials such as the FAME study, patients treated with the 0.2 µg/day fluocinolone acetonide implant exhibited a mean improvement of 4.52 letters in BCVA at 24 months compared to baseline . Additionally, secondary outcomes indicated significant reductions in central macular thickness (CMT).

2. Chronic Non-Infectious Uveitis

  • FDA Approval: The compound has been approved for treating chronic non-infectious uveitis affecting the posterior segment of the eye. Its efficacy was demonstrated through randomized controlled trials that showed favorable visual outcomes .

Case Studies

1. Meta-analysis on Diabetic Macular Edema
A meta-analysis of real-world studies confirmed that fluocinolone acetonide implants lead to significant visual improvements over 36 months. The analysis included nine studies, highlighting a consistent increase in BCVA and a decrease in CMT across diverse patient populations .

StudySample SizeBCVA Improvement at 24 MonthsCMT Reduction
FAME A375+4.4 letters-189 µm
FAME B393+5.4 letters-200 µm
Real-world data241+5.1 letters-189 µm

2. Long-term Effectiveness Review
A retrospective study involving 241 eyes treated with fluocinolone acetonide implants found that 34.2% required additional treatments due to persistent DME symptoms; however, overall visual acuity improved significantly over two years . The study emphasized the implant's role as a second-line treatment option for patients with refractory DME.

Wirkmechanismus

Fluocinolone Acetonide Diacetate exerts its effects by binding to glucocorticoid receptors within cells. This binding inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune response. The compound also decreases the migration and activation of inflammatory cells, further controlling the inflammatory process .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Fluocinolone Acetonide Diacetate is unique due to its specific fluorine substitutions, which enhance its potency and reduce its side effects compared to other corticosteroids. Its ability to form stable acetonide derivatives also contributes to its prolonged action and effectiveness in treating chronic conditions .

Biologische Aktivität

Fluocinolone acetonide diacetate is a synthetic corticosteroid with significant biological activity, primarily used in dermatology and ophthalmology. Its therapeutic effects are attributed to its potent anti-inflammatory properties, mediated through various biological mechanisms. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts primarily as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates to the cell nucleus and interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction results in the induction of lipocortins, particularly annexin A1, which inhibit phospholipase A2 activity, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .

Key Mechanisms:

  • Inhibition of Inflammation: Reduces edema, fibrin deposition, and leukocyte migration.
  • Gene Regulation: Modulates the expression of genes involved in inflammation and immune responses.
  • Collagen Synthesis Modulation: Potentiates TGF-β-associated chondrogenesis, significantly increasing collagen type II levels compared to other corticosteroids .

Pharmacokinetics

This compound exhibits varied pharmacokinetic profiles depending on the route of administration. For instance:

  • Topical Application: Absorption is influenced by the vehicle used and the integrity of the skin barrier.
  • Intravitreal Implants: Provide sustained drug release for up to 12 months, maintaining therapeutic levels in ocular tissues while minimizing systemic exposure .

Table 1: Pharmacokinetic Parameters

ParameterValue
Molar Mass452.495 g/mol
Elimination Half-Life1.3 to 1.7 hours
Administration RoutesTopical, Intravitreal
Sustained Release DurationUp to 12 months

Clinical Applications

This compound is widely used for various inflammatory conditions:

  • Dermatological Disorders: Effective in treating eczema, psoriasis, and other inflammatory skin conditions.
  • Ocular Conditions: Used in the management of chronic uveitis and diabetic macular edema through intravitreal implants.

Case Studies

  • Chronic Uveitis Treatment:
    A retrospective study involving 103 eyes treated with a 0.18 mg fluocinolone acetonide intravitreal implant showed significant improvement in visual acuity and resolution of intraocular inflammation when used as an adjunct to systemic immunosuppression . The study reported lower rates of steroid-induced complications compared to previous clinical trials.
  • Long-Term Efficacy:
    Another study assessed the efficacy of fluocinolone acetonide implants over two years in patients with non-infectious uveitis. The primary outcome was treatment failure requiring additional dexamethasone implants, with secondary outcomes including changes in systemic immunosuppression needs . The results indicated sustained benefits with minimal adverse effects.

Safety Profile

The safety profile of this compound is generally favorable. Common side effects include increased intraocular pressure and potential cataract formation when used chronically in ocular applications. However, studies have shown that newer delivery systems minimize these risks significantly .

Eigenschaften

CAS-Nummer

73327-17-0

Molekularformel

C₂₈H₃₄F₂O₈

Molekulargewicht

536.56

Synonyme

Di-O-acetylfluocinolone 16,17-acetonide;  (6α,11β,16α)-11,21-Bis(acetyloxy)-6,9-difluoro-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.